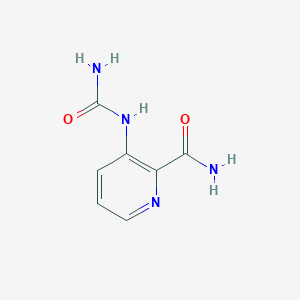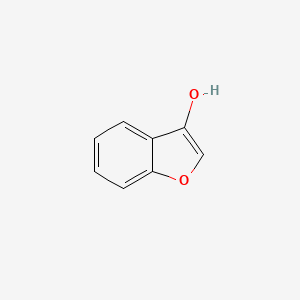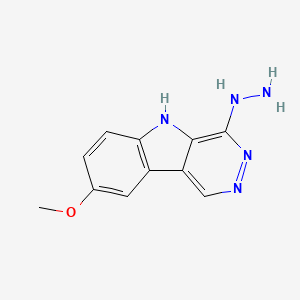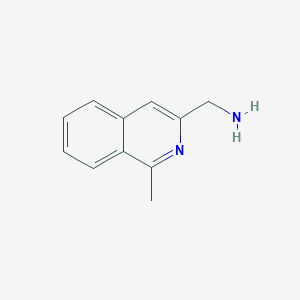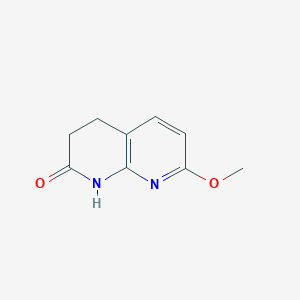
7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Descripción general
Descripción
7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to possess inhibitory properties against GSK-3β, a protein kinase that is involved in various cellular processes such as cell differentiation, proliferation, and apoptosis.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one involves the inhibition of 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ, which is a serine/threonine protein kinase that is involved in various cellular processes such as cell differentiation, proliferation, and apoptosis. Inhibition of 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ has been found to have therapeutic potential in various diseases such as Alzheimer's disease, bipolar disorder, and cancer.
Biochemical and Physiological Effects
7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one has been found to possess various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by inhibiting 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease by inhibiting 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ. Furthermore, this compound has been found to have mood-stabilizing effects in animal models of bipolar disorder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one in lab experiments is its inhibitory properties against 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful consideration when designing experiments.
Direcciones Futuras
There are several future directions for the research on 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one. One of the future directions is the development of more potent and selective inhibitors of 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ. Additionally, further research is needed to investigate the potential therapeutic applications of this compound in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in humans.
Aplicaciones Científicas De Investigación
7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. The inhibitory properties of this compound against 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ make it a promising candidate for the treatment of Alzheimer's disease, as the over-activation of 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ has been linked to the development of this disease. Additionally, this compound has been found to possess anti-cancer properties by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
7-methoxy-3,4-dihydro-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-5-3-6-2-4-7(12)10-9(6)11-8/h3,5H,2,4H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWLOTNSMFTIHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CCC(=O)N2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728595 | |
| Record name | 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1075237-63-6 | |
| Record name | 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


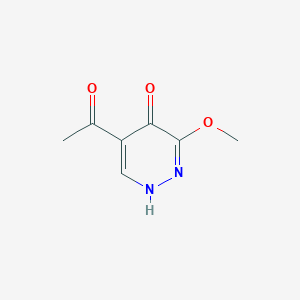


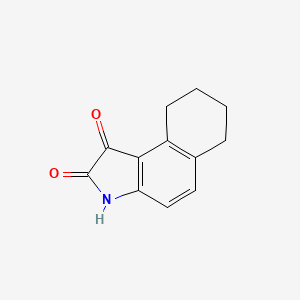
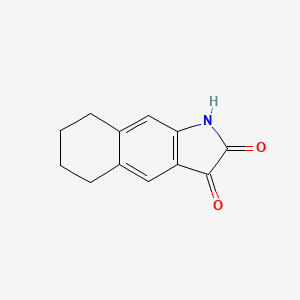
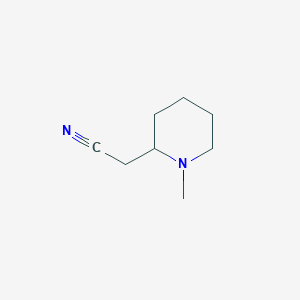

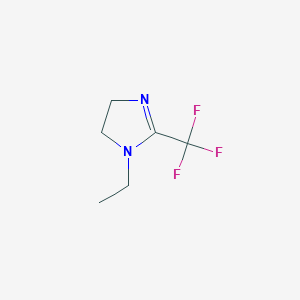
![3-Hydrazino-5,6-dihydrobenzo[h]cinnoline](/img/structure/B3345609.png)
